1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide
Brand Name: Vulcanchem
CAS No.: 36098-48-3
VCID: VC18934537
InChI: InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+;
SMILES:
Molecular Formula: C18H16IN
Molecular Weight: 373.2 g/mol

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide

CAS No.: 36098-48-3

Cat. No.: VC18934537

Molecular Formula: C18H16IN

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide - 36098-48-3

Specification

CAS No. 36098-48-3
Molecular Formula C18H16IN
Molecular Weight 373.2 g/mol
IUPAC Name 1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide
Standard InChI InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+;
Standard InChI Key YDBPTWNNICMYPY-UEIGIMKUSA-M
Isomeric SMILES C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-]
Canonical SMILES C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-]

Introduction

Structural and Chemical Characteristics

Molecular Composition and Geometry

The compound’s molecular formula is C₁₈H₁₆IN, with a molecular weight of 373.2 g/mol . Its structure comprises:

  • Pyridinium core: A positively charged pyridine ring with a methyl group at the N1 position.

  • Vinyl-naphthalene linkage: A trans (E)-configured ethenyl bridge connecting the pyridinium ring to a naphthalene group at position 1.

  • Iodide counterion: Acts as a leaving group in nucleophilic substitutions and facilitates ionic interactions .

The extended π-conjugation system, spanning the pyridinium ring, vinyl group, and naphthalene, contributes to its optical and electronic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves two-step reactions:

  • Formation of the pyridinium salt: Alkylation of pyridine derivatives with methyl iodide or similar alkylating agents.

  • Introduction of the vinyl-naphthalene group: Cross-coupling reactions (e.g., Wittig or Heck reactions) to attach the naphthalene moiety via a vinyl bridge .

Optimized conditions yield high-purity products, though specific experimental protocols are often proprietary or detailed in patents .

Reactivity and Functionalization

As a quaternary ammonium salt, the compound undergoes:

  • Nucleophilic substitutions: The iodide ion is replaceable by other nucleophiles (e.g., hydroxide, amines).

  • Halogen exchange: Reactivity with silver salts to form bromide or chloride derivatives .

  • Electrophilic interactions: The cationic nature enables binding to negatively charged biological membranes .

Physical and Optical Properties

PropertyValue/DescriptionSource
Molecular Weight373.2 g/mol
SolubilityLimited in polar solvents; may require organic solvents
StabilitySensitive to moisture, heat, and light
Optical PropertiesStrong absorption in UV-vis range; potential for photoluminescence

Applications in Science and Technology

Organic Electronics and Optoelectronics

The compound’s extended π-system and charge mobility make it suitable for:

  • Optoelectronic devices: Organic light-emitting diodes (OLEDs) and photovoltaic cells.

  • Fluorescent probes: Analogous structures exhibit large Stokes shifts (e.g., 196 nm in mitochondrial pH probes) .

Biological Systems and Antimicrobial Activity

  • Antimicrobial action: The cationic pyridinium disrupts microbial membranes, leading to cell death .

  • Biological imaging: Structural analogs are used to visualize mitochondrial pH fluctuations in live cells .

Hazard CodeDescriptionMitigation Strategy
P210Flammable; reacts violently with waterStore in inert atmosphere; avoid moisture
P222Avoid contact with airUse in sealed containers
P280Corrosive to skin and eyesWear protective gloves and goggles

Full safety details are outlined in regulatory documents .

Research Findings and Future Directions

Key Studies and Analogous Compounds

  • Mass spectrometry applications: Pyridinium-based reactive matrices enable ionization of small molecules (e.g., neurotransmitters) .

  • Fluorescent probes: Derivatives with hydroxynaphthalene groups exhibit pH-dependent emission .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator